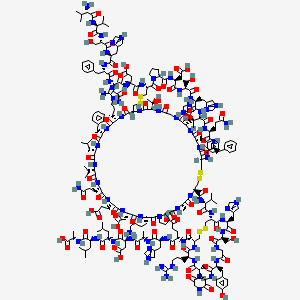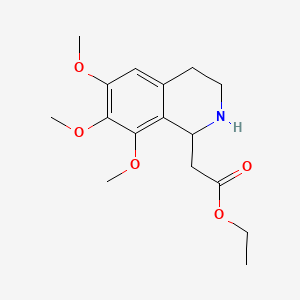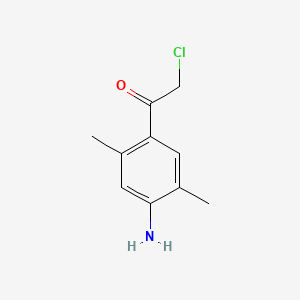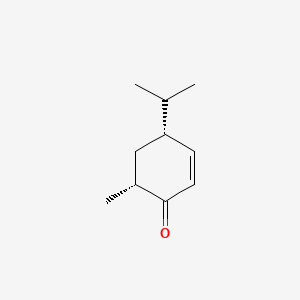
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one, also known as menthone, is a cyclic monoterpene ketone that is commonly found in essential oils of various plants such as mint, eucalyptus, and basil. It has a characteristic minty odor and flavor and is widely used in the food, cosmetics, and fragrance industries.
Mecanismo De Acción
The exact mechanism of action of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Menthone has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of immune responses. It has also been found to have a positive effect on digestive health, promoting the growth of beneficial gut bacteria and reducing inflammation in the gut.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthone is a relatively safe and non-toxic compound, making it an ideal candidate for laboratory experiments. However, its low solubility in water can pose a challenge for some experiments, and its volatility can make it difficult to handle and store.
Direcciones Futuras
There are many potential future directions for the study of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one, including further investigation of its anti-inflammatory and antioxidant effects, its potential as a therapeutic agent for inflammatory diseases, and its use as a natural preservative in the food and cosmetics industries. Additionally, the development of novel synthesis methods and the exploration of its potential as a starting material for the synthesis of other bioactive compounds are promising areas for future research.
Métodos De Síntesis
Menthone can be synthesized by several methods, including the oxidation of menthol, the isomerization of pulegone, and the reduction of thymol. The most common method is the oxidation of menthol, which involves the use of a strong oxidizing agent such as chromic acid or potassium permanganate. The process yields a mixture of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one and other ketones, which can be separated by fractional distillation.
Aplicaciones Científicas De Investigación
Menthone has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant properties. It has been found to exhibit significant antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus, Candida albicans, and Aspergillus niger. It also has potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one has been shown to possess strong antioxidant activity, which may help prevent oxidative stress-related diseases such as cancer and cardiovascular disease.
Propiedades
IUPAC Name |
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-5,7-9H,6H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVFPXPTBYWLF-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=CC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C=CC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

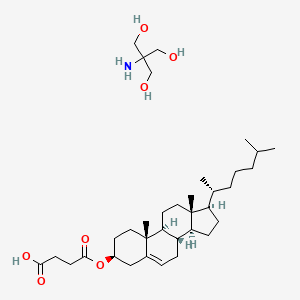

![Ethyl, 2-[(1-carboxy-2-methylpropyl)amino]-2-oxo- (9CI)](/img/no-structure.png)

![3-Propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B564009.png)

